Cas no 2248188-52-3 ((2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol)

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-6507150
- (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
- 2248188-52-3
-
- インチ: 1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-/m1/s1
- InChIKey: WCNXWUTVEZZCBT-ZCFIWIBFSA-N
- SMILES: FC1(CC(C[C@@H](C)CO)C1)F
計算された属性
- 精确分子量: 164.10127139g/mol
- 同位素质量: 164.10127139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 128
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 20.2Ų
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507150-0.1g |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
2248188-52-3 | 95.0% | 0.1g |
$2648.0 | 2025-03-14 | |
Enamine | EN300-6507150-0.05g |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
2248188-52-3 | 95.0% | 0.05g |
$2528.0 | 2025-03-14 | |
Enamine | EN300-6507150-1.0g |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
2248188-52-3 | 95.0% | 1.0g |
$3009.0 | 2025-03-14 | |
Enamine | EN300-6507150-5.0g |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
2248188-52-3 | 95.0% | 5.0g |
$8725.0 | 2025-03-14 | |
Enamine | EN300-6507150-10.0g |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
2248188-52-3 | 95.0% | 10.0g |
$12938.0 | 2025-03-14 | |
Enamine | EN300-6507150-0.25g |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
2248188-52-3 | 95.0% | 0.25g |
$2768.0 | 2025-03-14 | |
Enamine | EN300-6507150-0.5g |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
2248188-52-3 | 95.0% | 0.5g |
$2889.0 | 2025-03-14 | |
Enamine | EN300-6507150-2.5g |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
2248188-52-3 | 95.0% | 2.5g |
$5897.0 | 2025-03-14 |
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol 関連文献
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-olに関する追加情報
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol: A Comprehensive Overview
The compound with CAS No. 2248188-52-3, commonly referred to as (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol, has garnered significant attention in the fields of organic chemistry and pharmacology. This chiral alcohol is characterized by its unique structure, featuring a cyclobutane ring substituted with two fluorine atoms and a methyl group attached to the second carbon of a propane backbone. The stereochemistry at the second carbon (R configuration) plays a crucial role in its biological activity and synthetic applications.
Recent studies have highlighted the potential of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol as a building block in drug discovery. Its rigid cyclobutane ring and fluorinated substituents make it an attractive candidate for exploring novel bioactive molecules. Researchers have employed this compound in the synthesis of complex natural product analogs, demonstrating its versatility in organic synthesis.
In terms of synthesis, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can be prepared via various routes, including enantioselective reductions and ring-closing reactions. One notable method involves the use of a chiral catalyst to achieve high enantiomeric excess during the reduction step. This approach not only ensures the desired stereochemistry but also enhances the efficiency of the synthesis process.
The biological activity of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been explored in several recent studies. For instance, it has been shown to exhibit moderate inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest that the compound could serve as a lead molecule for developing therapeutic agents targeting specific diseases.
From an environmental perspective, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol demonstrates moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a topic of ongoing research. Regulatory agencies are closely monitoring its potential impact on ecosystems to ensure safe handling and disposal practices.
In conclusion, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol stands out as a promising compound with diverse applications in organic chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool for researchers in these fields.
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